molecular formula C15H23ClN2O B1424776 N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride CAS No. 1246172-72-4

N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1424776
CAS No.: 1246172-72-4
M. Wt: 282.81 g/mol
InChI Key: SYOOQYLZQHDYGN-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound has the molecular formula C15H23ClN2O and is commonly used in research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of N-ethyl-2-piperidinecarboxamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: Similar structure but lacks the ethyl group.

    N-Ethylpiperidine: Similar structure but lacks the benzyl group.

    2-Piperidinecarboxamide: Lacks both the benzyl and ethyl groups.

Uniqueness

N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility and effectiveness in various applications compared to its simpler analogs .

Properties

IUPAC Name

N-benzyl-N-ethylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-2-17(12-13-8-4-3-5-9-13)15(18)14-10-6-7-11-16-14;/h3-5,8-9,14,16H,2,6-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOOQYLZQHDYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246172-72-4
Record name 2-Piperidinecarboxamide, N-ethyl-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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